![molecular formula C10H13ClF3N3 B2470842 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006454-49-4](/img/structure/B2470842.png)

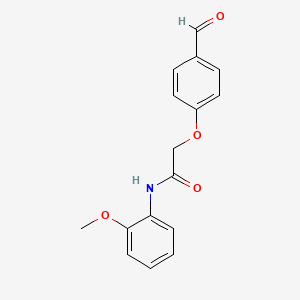

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” is a chemical entity that contains a trifluoromethyl group . Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry processes . For instance, the synthesis of a similar compound, “5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine”, was achieved using pyrimidifen as a template according to the bioisosterism .Wissenschaftliche Forschungsanwendungen

Chemistry and Reactivity

The chemistry of pyrazoline derivatives, including 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, is significant due to their reactivity, making them valuable as building blocks for synthesizing a variety of heterocyclic compounds. These include the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of such compounds offers unprecedentedly mild reaction conditions for generating versatile cynomethylene dyes from various precursors like amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Synthesis and Structural Properties

The compound's synthetic route is intriguing due to several possible intermediates formed during the reaction of chloral with amines. High-resolution magnetic resonance spectra and ab initio calculations shed light on the conformation of the observed products, indicating the compound's structural significance in chemical synthesis (Issac & Tierney, 1996).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the compound's derivatives are recognized for their versatility. The development of synthetic routes to highly substituted pyrazolines enables the facile synthesis of hexasubstituted cyclopropanes and other structurally unique compounds, showing the compound's role in advancing the synthesis and chemistry of hexasubstituted pyrazolines (Baumstark, Vásquez, & Mctush-Camp, 2013).

PFAS Removal

The compound's functionality is also explored in environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The use of amine-containing sorbents, including this compound, shows potential in PFAS control for treating municipal water and wastewater at relatively low PFAS concentrations. The combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology underline its significance in environmental chemistry (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Heterocyclic Amines in Nutrition and Health

Moreover, the compound's relevance extends to the nutritional field. The review of food-derived heterocyclic amines, including compounds like this, explores their etiological role in human diseases such as mammary gland cancer, highlighting the dietary impact of such compounds (Snyderwine, 1994).

Eigenschaften

IUPAC Name |

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClF3N3/c11-7-8(6-2-3-6)17(5-1-4-15)16-9(7)10(12,13)14/h6H,1-5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDMRXGMHCRHLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2CCCN)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)

![4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2470766.png)

![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)

![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2470781.png)